molecular formula C26H31ClN2O4 B12013556 4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12013556
M. Wt: 471.0 g/mol
InChI Key: NUJFSZIOAZGBQK-ZNTNEXAZSA-N
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Description

4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors to form the pyrrolone ring. Common reagents include amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The butoxy, methyl, and chlorophenyl groups are introduced through various substitution reactions. These steps often require specific catalysts and conditions to ensure selective substitution.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids (FeCl3, AlCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and advanced materials.

Biology

The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be explored for its effects on various biological pathways, potentially leading to new therapeutic agents.

Medicine

Given its complex structure, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research in medicinal chemistry could focus on optimizing its structure for specific therapeutic targets.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various cellular pathways, leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties, binding affinities, or reactivity profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H31ClN2O4

Molecular Weight

471.0 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31ClN2O4/c1-5-6-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(14-13-28(3)4)26(32)25(22)31/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+

InChI Key

NUJFSZIOAZGBQK-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)C

Origin of Product

United States

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